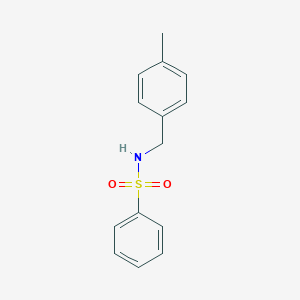
N-(4-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's chemical formula is C15H17NO2S. It is synthesized through a nucleophilic substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. This reaction is key to creating sulfonamides, which have been utilized in pharmaceuticals for decades .
Biological Applications
1. Antibiotic Properties:
Sulfonamides, including N-(4-methylbenzyl)benzenesulfonamide, are known as "sulfa drugs" and were among the first antibiotics discovered. They work by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. These properties make them effective against various infectious diseases such as malaria and tuberculosis .
2. Antitumor Activity:
Recent studies indicate that sulfonamides exhibit antitumor and anticancer activities. This compound has been identified as a potential candidate for further research in cancer therapies due to its ability to inhibit specific cellular pathways involved in tumor growth .
3. Kappa Opioid Receptor Antagonism:
This compound also features in studies related to kappa opioid receptors (KOR), where it acts as a selective antagonist. This property is significant in pain management and addiction therapy, as KOR antagonists can modulate pain perception without the addictive side effects associated with traditional opioids .
Structural Applications
1. Crystal Structure Analysis:
The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The analysis reveals that the compound forms a three-dimensional network through N—H⋯O and C—H⋯π interactions, which are crucial for its stability and functionality .
2. Computational Studies:
Density Functional Theory (DFT) has been employed to investigate the molecular conformation and vibrational properties of this compound. The studies provide insights into the energy levels of molecular orbitals, which are essential for understanding the reactivity and interaction of the compound with biological targets .
Case Study 1: Antitumor Activity Evaluation
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
Case Study 2: KOR Antagonism Research
Research focusing on KOR antagonists highlighted the role of this compound in modulating pain responses in animal models. The findings support its development as a therapeutic agent for chronic pain management without the risk of addiction .
Properties
CAS No. |
839-51-0 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChI Key |
LQIKCVXTGFSJOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















